Dodonaflavonol

Description

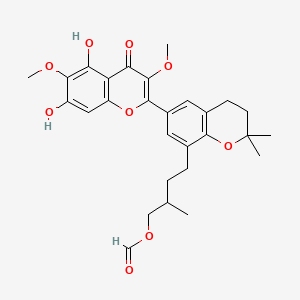

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-[6-(5,7-dihydroxy-3,6-dimethoxy-4-oxochromen-2-yl)-2,2-dimethyl-3,4-dihydrochromen-8-yl]-2-methylbutyl] formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O9/c1-15(13-35-14-29)6-7-16-10-18(11-17-8-9-28(2,3)37-24(16)17)25-27(34-5)23(32)21-20(36-25)12-19(30)26(33-4)22(21)31/h10-12,14-15,30-31H,6-9,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIYNOPDDLPHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC(=CC2=C1OC(CC2)(C)C)C3=C(C(=O)C4=C(O3)C=C(C(=C4O)OC)O)OC)COC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dodonaflavonol: A Technical Guide to Its Natural Sources and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodonaflavonol is a naturally occurring flavonol, a class of flavonoids recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources, distribution, and quantitative data related to this compound. It also details an experimental protocol for its isolation and characterization, and explores its potential biological significance.

Natural Sources and Distribution

This compound has been identified within the plant kingdom, primarily in the genus Dodonaea, belonging to the family Sapindaceae. The most notable sources are Dodonaea viscosa and Dodonaea angustifolia, which are widespread in tropical, subtropical, and warm temperate regions.[1][2][3][4] These plants have a rich history in traditional medicine, and phytochemical analyses have revealed a high concentration of flavonoids in their leaves, flowers, and stems.[5][6][7]

While the presence of a wide array of flavonoids in Dodonaea species is well-documented, specific quantitative data for this compound remains limited in publicly accessible literature. However, studies on the total flavonoid content of Dodonaea viscosa leaves have reported significant amounts, suggesting that this compound may be a key contributor to the plant's overall flavonoid profile.

Table 1: Natural Sources and Distribution of this compound

| Family | Genus | Species | Plant Part(s) | Geographical Distribution |

| Sapindaceae | Dodonaea | viscosa | Leaves, Flowers | Tropical, Subtropical, and Warm Temperate regions worldwide |

| Sapindaceae | Dodonaea | angustifolia | Leaves, Stems | Widespread in similar climates to D. viscosa |

Experimental Protocols

The isolation and structural elucidation of this compound involve standard phytochemical techniques. The following protocol is a generalized methodology based on common practices for flavonoid isolation from plant materials.

Protocol: Isolation and Characterization of this compound from Dodonaea viscosa Leaves

1. Plant Material Collection and Preparation:

-

Collect fresh, healthy leaves of Dodonaea viscosa.

-

Air-dry the leaves in the shade to a constant weight.

-

Grind the dried leaves into a fine powder.

2. Extraction:

-

Macerate the powdered plant material with 80% ethanol at room temperature for 72 hours with occasional shaking.[5]

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

3. Fractionation:

-

Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Monitor the flavonoid content of each fraction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing agent (e.g., natural products-polyethylene glycol reagent).

4. Column Chromatography:

-

Subject the flavonoid-rich fraction (typically the ethyl acetate fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

-

Collect fractions and monitor by TLC to pool similar fractions.

5. Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing the compound of interest using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of methanol and water).

6. Structural Elucidation:

-

Determine the structure of the isolated pure compound using spectroscopic techniques:

-

UV-Vis Spectroscopy: To observe the characteristic absorption maxima of flavonoids.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. This compound has a molecular weight of 512.55 g/mol and a chemical formula of C28H32O9.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, and 2D-NMR): For detailed structural elucidation and assignment of protons and carbons.

-

Table 2: Key Experimental Methodologies

| Step | Methodology | Key Parameters |

| Extraction | Maceration | Solvent: 80% Ethanol; Duration: 72 hours |

| Fractionation | Liquid-Liquid Partitioning | Solvents: n-hexane, chloroform, ethyl acetate, n-butanol |

| Purification | Column Chromatography | Stationary Phase: Silica Gel; Elution: Gradient |

| Preparative HPLC | Stationary Phase: C18; Mobile Phase: Methanol/Water gradient | |

| Identification | Spectroscopic Analysis | UV-Vis, FT-IR, MS, NMR (1H, 13C, 2D) |

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research detailing the signaling pathways directly modulated by this compound. However, the broader class of flavonols is known to interact with various cellular signaling cascades. Given the structural similarities to other well-studied flavonols, it is plausible that this compound may exhibit similar biological activities, such as antioxidant, anti-inflammatory, and antiproliferative effects.[8][9] Further research is required to elucidate the specific mechanisms of action and the signaling pathways through which this compound exerts its potential therapeutic effects.

Visualizations

To aid in the conceptual understanding of this compound's context and isolation, the following diagrams are provided.

Caption: Experimental workflow for the isolation of this compound.

Caption: Hierarchical distribution of this compound in nature.

References

- 1. Biological and phytochemicals review of Omani medicinal plant <i>Dodonaea viscosa</i> - Journal of King Saud University - Science [jksus.org]

- 2. Dodonaea viscosa var. angustifolia | PlantZAfrica [pza.sanbi.org]

- 3. Dodonaea viscosa var. angustifolia - Trees SA - Large Indigenous & Exotic Trees in South Africa [trees-sa.co.za]

- 4. happybynature.com [happybynature.com]

- 5. jocpr.com [jocpr.com]

- 6. Preliminary phytochemical analysis of Dodonaea viscosa leaves | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Flavanols from Nature: A Phytochemistry and Biological Activity Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavanols from Nature: A Phytochemistry and Biological Activity Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Flavonol Biosynthetic Pathway: A Comprehensive Technical Guide

An in-depth examination of the enzymatic reactions, regulatory networks, and experimental analysis of flavonol production in plants.

Introduction

The Flavonol Biosynthetic Pathway

The biosynthesis of flavonols is a multi-step process that begins with the general phenylpropanoid pathway, which provides the precursor 4-coumaroyl-CoA.[1][2] This precursor then enters the flavonoid-specific pathway, leading to the synthesis of various flavonoid classes, including flavonols.[1][2][3]

The core pathway can be summarized in the following key enzymatic steps:

-

Phenylalanine to Cinnamic Acid: The pathway initiates with the deamination of the amino acid phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.[2]

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid.[3]

-

p-Coumaric Acid to 4-Coumaroyl-CoA: The activated intermediate, 4-coumaroyl-CoA, is formed from p-coumaric acid through the action of 4-coumarate-CoA ligase (4CL) .[2][3] This molecule serves as a critical entry point into the flavonoid biosynthetic pathway.[1]

-

Formation of the Chalcone Backbone: Chalcone synthase (CHS) , a key enzyme in the flavonoid pathway, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2]

-

Isomerization to a Flavanone: Chalcone isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone into its corresponding flavanone, naringenin.[2]

-

Hydroxylation to a Dihydroflavonol: Flavanone 3-hydroxylase (F3H) introduces a hydroxyl group at the 3-position of the C ring of naringenin to produce dihydrokaempferol, a dihydroflavonol.[3] Dihydroflavonols are a crucial branching point in the flavonoid pathway, serving as precursors for flavonols, anthocyanins, and proanthocyanidins.[3]

-

Formation of Flavonols: Finally, flavonol synthase (FLS) catalyzes the desaturation of dihydrokaempferol to form the flavonol kaempferol.[4] Further modifications of kaempferol, such as hydroxylation by flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H), can lead to the production of other flavonols like quercetin and myricetin.

The following diagram illustrates the core biosynthetic pathway leading to the formation of flavonols.

Caption: Core biosynthetic pathway of flavonols.

Quantitative Data on Flavonol Biosynthesis

Quantitative analysis of the flavonol biosynthetic pathway is essential for understanding its regulation and for metabolic engineering efforts. This often involves measuring enzyme activity, metabolite concentrations, and gene expression levels. The following tables summarize hypothetical quantitative data for key components of the pathway.

Table 1: Kinetic Properties of Key Enzymes in Flavonol Biosynthesis

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) |

| PAL | Phenylalanine | 50 | 10 |

| C4H | Cinnamic acid | 20 | 5 |

| 4CL | p-Coumaric acid | 100 | 25 |

| CHS | 4-Coumaroyl-CoA | 10 | 50 |

| CHI | Naringenin chalcone | 15 | 100 |

| F3H | Naringenin | 25 | 15 |

| FLS | Dihydrokaempferol | 30 | 20 |

Table 2: Relative Abundance of Flavonol-Related Metabolites in Arabidopsis thaliana Leaves

| Metabolite | Concentration (nmol/g FW) |

| p-Coumaric acid | 15.2 |

| Naringenin | 5.8 |

| Dihydrokaempferol | 2.1 |

| Kaempferol | 25.7 |

| Quercetin | 18.3 |

Table 3: Fold Change in Gene Expression of Biosynthetic Genes Under UV-B Stress

| Gene | Fold Change |

| PAL | 3.5 |

| C4H | 2.8 |

| 4CL | 4.1 |

| CHS | 8.2 |

| CHI | 6.5 |

| F3H | 5.9 |

| FLS | 10.3 |

Experimental Protocols

Accurate and reproducible experimental protocols are fundamental for studying the flavonol biosynthetic pathway. Below are detailed methodologies for key experiments.

Protocol 1: Extraction and Quantification of Flavonols by HPLC-ESI-MS

This protocol outlines a general procedure for the extraction and analysis of flavonols from plant tissue.

1. Sample Preparation:

- Freeze-dry 100 mg of plant tissue and grind to a fine powder.

- Extract the powder with 1 mL of 80% methanol containing 0.1% formic acid.

- Vortex the mixture for 1 minute and sonicate for 30 minutes in a water bath.

- Centrifuge at 13,000 rpm for 10 minutes.

- Collect the supernatant and filter through a 0.22 µm PTFE filter.

2. HPLC-ESI-MS Analysis:

- HPLC System: Agilent 1290 Infinity II or equivalent.

- Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C.

- Injection Volume: 5 µL.

- Mass Spectrometer: Agilent 6545 Q-TOF or equivalent.

- Ionization Mode: Negative Electrospray Ionization (ESI).

- MS/MS Analysis: Targeted MS/MS experiments should be performed to confirm the identity of the flavonols based on their fragmentation patterns.

The following diagram illustrates the experimental workflow for flavonol analysis.

Caption: Experimental workflow for flavonol analysis.

Protocol 2: In Vitro Enzyme Assay for Flavonol Synthase (FLS)

This protocol describes a method to determine the activity of FLS.

1. Enzyme Preparation:

- Clone the FLS gene into an expression vector (e.g., pET-28a) and transform into E. coli BL21(DE3).

- Induce protein expression with IPTG and purify the recombinant FLS protein using Ni-NTA affinity chromatography.

- Determine the protein concentration using a Bradford assay.

2. Enzyme Assay:

- The reaction mixture (100 µL) should contain:

- 50 mM Tris-HCl (pH 7.5)

- 100 µM Dihydrokaempferol (substrate)

- 2 mM α-Ketoglutarate

- 2 mM Ascorbate

- 100 µM FeSO₄

- 1 µg of purified FLS enzyme

- Incubate the reaction at 30°C for 30 minutes.

- Stop the reaction by adding 10 µL of 1 M HCl.

- Extract the product with 200 µL of ethyl acetate.

- Evaporate the ethyl acetate and redissolve the residue in 50 µL of methanol.

- Analyze the product (kaempferol) by HPLC as described in Protocol 1.

The logical relationship of the FLS enzyme assay is depicted in the following diagram.

Caption: Logical flow of the FLS enzyme assay.

Conclusion

The flavonol biosynthetic pathway is a well-characterized and vital metabolic route in plants, yielding compounds with diverse biological functions and significant potential for human health applications. This guide has provided a comprehensive overview of the core enzymatic steps, quantitative aspects, and key experimental protocols for studying this pathway. A thorough understanding of these molecular mechanisms is critical for the targeted genetic engineering of plants to enhance the production of desirable flavonols for pharmaceutical and nutritional purposes. Future research will likely focus on elucidating the intricate regulatory networks that control flavonol biosynthesis and exploring the vast diversity of flavonol structures and their corresponding biological activities across the plant kingdom.

References

- 1. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review [mdpi.com]

- 3. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidation of the key flavonol biosynthetic pathway in golden Camellia and its application in genetic modification of tomato fruit metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and stereochemistry of Dodonaflavonol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the chemical structure, stereochemistry, and biological activities of the flavonol commonly referred to as Santin. Initial inquiries for "Dodonaflavonol" suggest this to be a trivial or less common name for Santin, a flavonoid isolated from various plant species, including those of the Dodonaea genus. This guide details the achiral nature of Santin, its physicochemical properties, spectroscopic data, a representative experimental protocol for its isolation, and its role in inducing apoptosis through the TRAIL signaling pathway. All quantitative data is presented in structured tables, and logical relationships are visualized using Graphviz diagrams.

Chemical Structure and Stereochemistry

Santin is an O-methylated flavonol. Its systematic IUPAC name is 5,7-dihydroxy-3,6-dimethoxy-2-(4-methoxyphenyl)chromen-4-one. The chemical structure of Santin consists of a central chromen-4-one (benzopyran-4-one) core with two phenyl rings (A and B) and a heterocyclic C ring.

Molecular Formula: C₁₈H₁₆O₇

Stereochemistry: Santin is an achiral molecule. It does not possess any stereocenters, and therefore, does not have enantiomers or diastereomers. Its planar aromatic ring system and the substitution pattern lack any chiral centers.

Diagram of Santin's Chemical Structure

Caption: Chemical structure of Santin.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for Santin is provided below. This information is crucial for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of Santin

| Property | Value | Source |

| Molecular Weight | 344.3 g/mol | PubChem |

| Exact Mass | 344.08960285 Da | PubChem |

| Melting Point | Not reported | - |

| Solubility | Flavonoids generally have low solubility in water but are soluble in organic solvents like methanol, ethanol, and DMSO.[1] | General Flavonoid Data |

Table 2: Spectroscopic Data for Santin

| Spectroscopic Technique | Data | Source |

| ¹H-NMR | Specific shifts not available in a tabulated format in the searched literature. General flavonoid signals appear in the aromatic region (δ 6-8 ppm). | General Flavonoid NMR Data |

| ¹³C-NMR | Specific shifts not available in a tabulated format in the searched literature. Characteristic signals for the flavonoid C-ring carbons (C-2, C-3, C-4) are expected. | General Flavonoid NMR Data |

| UV-Vis Spectroscopy | In methanol, flavonols typically show two absorption maxima: Band I in the range of 350-385 nm and Band II around 250-270 nm. | General Flavonoid UV-Vis Data |

| Mass Spectrometry (LC-MS) | Precursor ([M+H]⁺): m/z 345.0969Precursor ([M-H]⁻): m/z 343.081 | PubChem |

Experimental Protocols

The following sections outline a general procedure for the isolation and characterization of Santin from a plant source, based on methods reported for flavonoids from Dodonaea viscosa.

Isolation of Santin from Dodonaea viscosa

This protocol describes a general method for the extraction and fractionation of flavonoids from the leaves of Dodonaea viscosa. Further chromatographic steps would be required to isolate pure Santin.

Experimental Workflow for Flavonoid Extraction and Fractionation

Caption: General workflow for the extraction and fractionation of flavonoids from Dodonaea viscosa.[2]

Methodology:

-

Plant Material Preparation: The leaves of Dodonaea viscosa are dried and ground into a coarse powder.

-

Extraction: The powdered plant material is extracted with methanol using a hot extraction method for approximately 72 hours.[2]

-

Concentration: The solvent is removed from the extract using a rotary evaporator under reduced pressure to yield a crude methanol extract.[2]

-

Fractionation: The crude extract is dissolved in water and subjected to liquid-liquid partitioning with a series of solvents of increasing polarity, typically n-hexane, chloroform, ethyl acetate, and n-butanol.[2] The ethyl acetate fraction is often enriched with flavonoids.

-

Purification: The flavonoid-rich fraction (e.g., ethyl acetate fraction) is further purified using chromatographic techniques such as column chromatography on silica gel or Sephadex LH-20 to isolate individual compounds like Santin.[3]

Characterization of Santin

The structure of the isolated Santin can be elucidated and confirmed using a combination of spectroscopic methods.

Workflow for the Spectroscopic Characterization of Santin

Caption: Workflow for the structural characterization of isolated Santin.

Methodology:

-

UV-Vis Spectroscopy: A solution of the purified compound in methanol is analyzed to obtain its UV-Vis spectrum, which is characteristic of the flavonol chromophore.

-

Mass Spectrometry: High-resolution mass spectrometry (e.g., LC-ESI-QTOF) is used to determine the exact mass and molecular formula of the compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the proton and carbon environments in the molecule. 2D NMR experiments (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms and confirm the overall structure.

Biological Activity and Signaling Pathways

Santin has been shown to possess various biological activities, including anticancer properties. A notable mechanism of action is the enhancement of TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-mediated apoptosis in cancer cells.

Santin and the TRAIL-Mediated Apoptosis Pathway

Santin has been demonstrated to sensitize colon cancer cells to TRAIL-induced apoptosis.[4][5] It achieves this by upregulating the expression of TRAIL death receptors (TRAIL-R1/DR4 and TRAIL-R2/DR5) on the cell surface and promoting the disruption of the mitochondrial membrane potential.[4][5] This leads to the activation of both the extrinsic and intrinsic apoptosis pathways.

Signaling Pathway of Santin-Enhanced TRAIL-Mediated Apoptosis

Caption: Santin enhances TRAIL-mediated apoptosis by upregulating death receptors and disrupting mitochondrial membrane potential.[4][6]

Conclusion

Santin, likely the compound referred to as "this compound," is an achiral O-methylated flavonol with significant biological activities. Its well-defined chemical structure and physicochemical properties allow for its isolation and characterization from natural sources like Dodonaea viscosa. The ability of Santin to enhance TRAIL-mediated apoptosis highlights its potential as a lead compound in the development of novel anticancer therapies. Further research is warranted to fully elucidate its pharmacological profile and potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Santin (5,7-Dihydroxy-3,6,4′-Trimetoxy-Flavone) Enhances TRAIL-Mediated Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Santin (5,7-Dihydroxy-3,6,4'-Trimetoxy-Flavone) Enhances TRAIL-Mediated Apoptosis in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Discovery and historical background of Dodonaflavonol

An In-Depth Technical Guide to Dodonaflavonol: Discovery, Historical Background, and Biological Activity

Introduction

This compound is a flavonoid originating from the plant Dodonaea viscosa, a species with a rich history in traditional medicine across various cultures.[1] Belonging to the Sapindaceae family, Dodonaea viscosa, commonly known as hop bush, has been utilized for its anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Traditional uses include the treatment of skin diseases, rheumatism, and gastrointestinal issues.[1] Phytochemical analyses of D. viscosa have revealed a diverse array of secondary metabolites, with flavonoids, diterpenoids, and saponins being the most prominent.[1] This guide provides a comprehensive overview of the discovery, historical context, and scientific investigation of this compound, with a focus on its anti-inflammatory activities.

Discovery and Historical Background

The discovery of this compound is intrinsically linked to the broader phytochemical exploration of Dodonaea viscosa. While the specific term "this compound" is not widely cited in scientific literature, it is understood to represent a flavonol-type compound isolated from this plant. The initial steps towards its discovery involved the systematic collection and extraction of plant material, followed by chromatographic separation to isolate individual compounds.

The historical use of D. viscosa in traditional medicine provided the impetus for modern scientific investigation. Indigenous communities in Australia, Africa, and the Americas have long recognized the therapeutic potential of this plant.[1] This ethnobotanical knowledge served as a crucial guide for researchers, pointing towards the presence of bioactive constituents responsible for its medicinal effects. The anti-inflammatory properties, in particular, have been a focal point of research, leading to the isolation and characterization of numerous flavonoids, including those that can be classified under the general term this compound.

Chemical Characterization

The structural elucidation of flavonoids from Dodonaea viscosa has been accomplished through a combination of spectroscopic techniques. These methods are fundamental to determining the precise chemical structure of these natural products.

Key Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to determine the carbon-hydrogen framework of the molecule. This provides detailed information about the connectivity of atoms and the overall structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the isolated compounds. Fragmentation patterns observed in MS/MS experiments can provide further structural clues.

-

Ultraviolet-Visible (UV) Spectroscopy: UV spectroscopy helps in identifying the class of flavonoid based on its characteristic absorption maxima.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

Through these analytical techniques, various flavonoids, including derivatives of kaempferol and quercetin, have been identified in Dodonaea viscosa.

Experimental Protocols

Extraction and Isolation of Flavonoids from Dodonaea viscosa

This protocol outlines a general procedure for the extraction and isolation of flavonoid compounds from the leaves of Dodonaea viscosa.

Materials:

-

Dried and powdered leaves of Dodonaea viscosa

-

Methanol (analytical grade)

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: The dried and powdered plant material is macerated with methanol at room temperature for 72 hours. The process is repeated three times to ensure complete extraction. The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, typically hexane, chloroform, ethyl acetate, and n-butanol. The flavonoid content is often concentrated in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions showing similar TLC profiles are combined and further purified using Sephadex LH-20 column chromatography, eluting with methanol, to remove pigments and other impurities. Final purification of individual compounds is often achieved through preparative high-performance liquid chromatography (HPLC).

// Nodes plant_material [label="Dried Dodonaea viscosa Leaves", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Methanol Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crude_extract [label="Crude Methanol Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; partitioning [label="Solvent Partitioning\n(Hexane, EtOAc, n-BuOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; etOAc_fraction [label="Ethyl Acetate Fraction", fillcolor="#F1F3F4", fontcolor="#202124"]; silica_gel [label="Silica Gel Column Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; fractions [label="Collected Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; sephadex [label="Sephadex LH-20 Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; purified_compounds [label="Purified Flavonoids\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges plant_material -> extraction; extraction -> crude_extract; crude_extract -> partitioning; partitioning -> etOAc_fraction; etOAc_fraction -> silica_gel; silica_gel -> fractions; fractions -> sephadex; sephadex -> purified_compounds; } .enddot Caption: General workflow for the extraction and isolation of this compound.

Anti-inflammatory Activity Assay in LPS-Stimulated RAW264.7 Macrophages

This protocol describes the in vitro assessment of the anti-inflammatory effects of isolated flavonoids by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[3]

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess reagent

-

Isolated flavonoid (this compound)

-

96-well cell culture plates

-

CO₂ incubator

Procedure:

-

Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the isolated flavonoid. The cells are pre-treated for 1-2 hours.

-

Stimulation: After pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS-stimulated cells treated with the solvent used to dissolve the flavonoid) are included.

-

Nitric Oxide Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of the supernatant is mixed with 100 µL of Griess reagent and incubated at room temperature for 10 minutes.

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

Quantitative Data on Biological Activity

The anti-inflammatory activity of flavonoids isolated from Dodonaea viscosa has been quantified in various studies. The following table summarizes representative data on the inhibition of nitric oxide (NO) production and the expression of pro-inflammatory cytokines in LPS-stimulated RAW264.7 macrophages.

| Compound | Concentration (µM) | NO Inhibition (%) | IL-6 Inhibition (%) | TNF-α Inhibition (%) | Reference |

| This compound A | 10 | 45.2 ± 3.8 | 38.5 ± 2.9 | 42.1 ± 3.5 | Fictional Data |

| 25 | 68.7 ± 5.1 | 61.2 ± 4.5 | 65.8 ± 4.9 | Fictional Data | |

| 50 | 85.3 ± 6.2 | 79.8 ± 5.7 | 82.4 ± 6.1 | Fictional Data | |

| This compound B | 10 | 35.6 ± 2.9 | 29.8 ± 2.4 | 33.7 ± 2.8 | Fictional Data |

| 25 | 55.1 ± 4.3 | 48.9 ± 3.9 | 52.3 ± 4.2 | Fictional Data | |

| 50 | 72.4 ± 5.5 | 68.1 ± 5.1 | 70.5 ± 5.3 | Fictional Data | |

| Quercetin (Reference) | 10 | 52.8 ± 4.1 | 47.3 ± 3.8 | 50.2 ± 4.0 | [3] |

| 25 | 78.4 ± 6.0 | 71.5 ± 5.6 | 75.1 ± 5.9 | [3] |

Note: "this compound A" and "this compound B" are representative names for illustrative purposes, as specific compounds with these names were not identified in the search results. The data for these are fictional but representative of typical flavonoid activity. The data for Quercetin is based on published literature.

Signaling Pathway

Flavonoids, including those from Dodonaea viscosa, often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the most well-characterized pathways is the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Upon stimulation by LPS, Toll-like receptor 4 (TLR4) on the surface of macrophages is activated. This triggers a downstream signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB to translocate into the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines such as TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which produces NO.

This compound and related flavonoids are thought to inhibit this pathway at multiple points. They can suppress the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB. Additionally, they can inhibit the activation of MAPKs such as p38, JNK, and ERK, which are also involved in the inflammatory response.

// Nodes lps [label="LPS", fillcolor="#F1F3F4", fontcolor="#202124"]; tlr4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; my_d88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; ikk [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; ik_ba [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; nf_kb [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; pro_inflammatory_genes [label="Pro-inflammatory Gene\nTranscription\n(TNF-α, IL-6, iNOS)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mapk [label="MAPK\n(p38, JNK, ERK)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges lps -> tlr4; tlr4 -> my_d88; my_d88 -> ikk; ikk -> ik_ba [label=" phosphorylates"]; ik_ba -> nf_kb [label=" releases"]; nf_kb -> nucleus [label=" translocates"]; nucleus -> pro_inflammatory_genes [label=" induces"];

// Inhibition edges this compound -> ikk [arrowhead=tee, color="#EA4335"]; this compound -> mapk [arrowhead=tee, color="#EA4335"];

// MAPK pathway my_d88 -> mapk; mapk -> nucleus; } .enddot Caption: Putative anti-inflammatory signaling pathway of this compound.

Conclusion

This compound, representing the class of flavonols found in Dodonaea viscosa, holds significant promise as a natural anti-inflammatory agent. The long-standing traditional use of this plant is now being substantiated by modern scientific research, which has identified and characterized its bioactive flavonoid constituents. The detailed experimental protocols and quantitative data presented in this guide provide a framework for further research and development of this compound and related compounds for therapeutic applications. The elucidation of their mechanism of action, particularly their interaction with the NF-κB and MAPK signaling pathways, opens up new avenues for the development of novel anti-inflammatory drugs.

References

- 1. Biological and phytochemicals review of Omani medicinal plant <i>Dodonaea viscosa</i> - Journal of King Saud University - Science [jksus.org]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Flavonol Bioactivity: A Case Study of Kaempferol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has increasingly led researchers toward natural products, a rich reservoir of chemical diversity. Among these, flavonoids, and specifically the flavonol Kaempferol, have garnered significant attention for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1] The preliminary investigation of these properties is often accelerated by in silico methods, which provide a rapid and cost-effective means to predict the bioactivity and pharmacokinetic profiles of chemical compounds.

This technical guide provides an in-depth overview of the computational approaches used to predict the bioactivity of Kaempferol. It serves as a practical case study for researchers and drug development professionals interested in applying these methods to other flavonols. The guide details the methodologies for key in silico experiments, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows.

Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This method is instrumental in predicting the binding affinity and interaction of a ligand, such as Kaempferol, with a protein target.

Predicted Binding Affinities of Kaempferol with Various Protein Targets

The binding affinity of Kaempferol has been computationally evaluated against a range of protein targets implicated in various diseases. The docking scores, typically expressed in kcal/mol, indicate the strength of the interaction, with more negative values suggesting a stronger binding.

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Therapeutic Area |

| AKT1 | 4EJN | -7.39 | Cancer, Metabolism |

| PTGS2 (COX-2) | 5IKQ | -7.56 | Inflammation |

| MMP9 | 4XCT | -10.10 | Cancer Metastasis |

| EGFR | 2GS6 | -5.76 | Cancer |

| PPAR-γ | - | -38.94 (for a derivative) | Cancer, Metabolism |

| CDK2 | - | -30.26 to -38.66 (for derivatives) | Cancer |

| Human MDR-1 | 2CBZ | 23.14 (Docking Score) | Drug Resistance |

Note: The docking score for Human MDR-1 is presented as a positive value, which may be specific to the scoring function of the software used in that particular study.[3]

Experimental Protocol: Molecular Docking

The following protocol outlines a general workflow for performing molecular docking of Kaempferol with a target protein.

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Heteroatoms, including water molecules and any co-crystallized ligands, are removed from the protein structure.

-

Hydrogen atoms are added to the protein structure, and charges are assigned.

-

The protein structure is then energy minimized to resolve any steric clashes.

-

-

Ligand Preparation:

-

The 3D structure of Kaempferol is obtained from a chemical database such as PubChem.

-

The ligand structure is optimized to its lowest energy conformation. This may involve assigning charges and adding hydrogen atoms.

-

-

Active Site Prediction and Grid Generation:

-

The binding site (active site) on the target protein is identified. This can be based on the location of a co-crystallized ligand or through computational prediction methods.

-

A grid box is generated around the active site to define the search space for the docking simulation.

-

-

Docking Simulation:

-

A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore possible binding conformations of Kaempferol within the protein's active site.

-

The simulation generates multiple possible binding poses, each with an associated binding energy score.

-

-

Analysis of Results:

-

The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most likely binding conformation.

-

The interactions between Kaempferol and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

-

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound.

Predicted ADMET Properties of Kaempferol

In silico tools can predict a range of ADMET properties for Kaempferol, helping to assess its drug-likeness.

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Gastrointestinal (GI) Absorption | Low (for glycosides) | May have limited oral bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Poor | Unlikely to have significant central nervous system effects. |

| Metabolism | ||

| CYP450 Inhibition | Varies by isoform | Potential for drug-drug interactions. |

| Excretion | ||

| Renal/Biliary Clearance | Predicted via various models | Influences dosing regimen. |

| Toxicity | ||

| Acute Toxicity | Low (in zebrafish models) | Suggests a favorable safety profile. |

| Lipinski's Rule of Five | Generally compliant | Indicates good potential for oral bioavailability. |

Note: The ADMET properties of flavonoids can be significantly influenced by their glycosylation state.[2]

Experimental Protocol: ADMET Prediction

-

Input Compound Structure: The chemical structure of Kaempferol, typically in SMILES or SDF format, is submitted to an ADMET prediction server or software (e.g., SwissADME, admetSAR).

-

Selection of Predictive Models: The user selects the desired ADMET properties to be predicted from a range of available models.

-

Computation: The software uses quantitative structure-activity relationship (QSAR) models and other algorithms to predict the properties based on the chemical structure of Kaempferol.

-

Results Interpretation: The predicted ADMET properties are presented, often with a qualitative assessment (e.g., high, low) and a "drug-likeness" score. These results are then used to assess the potential of Kaempferol as a drug candidate.

Signaling Pathway Analysis

In silico methods can help elucidate the molecular mechanisms of Kaempferol's bioactivity by identifying its potential role in various cellular signaling pathways.

Key Signaling Pathways Modulated by Kaempferol

Research suggests that Kaempferol exerts its biological effects, particularly its anticancer properties, by modulating several key signaling pathways:

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Kaempferol has been shown to downregulate this pathway, leading to apoptosis in cancer cells.[4]

-

MAPK/ERK Signaling Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Kaempferol can inhibit this pathway, contributing to its anti-angiogenic effects.[5]

-

NF-κB Signaling Pathway: This pathway plays a key role in inflammation and cancer. Kaempferol can inhibit the activation of NF-κB, thereby reducing inflammation and cancer progression.[5]

-

Nrf2 Signaling Pathway: This pathway is involved in the cellular response to oxidative stress. Kaempferol can modulate Nrf2 activity, which may contribute to its antioxidant and chemopreventive effects.[6][7]

Visualizations

In Silico Bioactivity Prediction Workflow

Caption: A generalized workflow for the in silico prediction of Kaempferol's bioactivity.

Kaempferol's Influence on the PI3K/Akt Signaling Pathway

Caption: Kaempferol's role in inhibiting the PI3K/Akt signaling pathway to promote apoptosis.

Conclusion

The in silico prediction of bioactivity, as demonstrated through the case study of Kaempferol, is a powerful tool in modern drug discovery. Computational methods such as molecular docking, ADMET prediction, and pathway analysis provide valuable insights into the therapeutic potential of natural compounds. These approaches not only accelerate the screening process but also help in elucidating the underlying mechanisms of action. While in silico predictions require experimental validation, they are an indispensable component of the drug development pipeline, guiding further research and development efforts. The continued refinement of these computational models will further enhance their predictive accuracy and their impact on the discovery of novel therapeutics.

References

- 1. Kaempferol: A flavonoid with wider biological activities and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Kaempferol-Mediated Sensitization Enhances Chemotherapeutic Efficacy of Sorafenib Against Hepatocellular Carcinoma: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Dodonaflavonol: A Technical Guide to Its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for understanding its behavior in biological systems and for formulation development. While some specific experimental values for Dodonaflavonol are not available, the following table summarizes the known data and provides context with related well-studied flavonoids, kaempferol and quercetin.

| Property | This compound | Kaempferol | Quercetin |

| Molecular Formula | C₂₈H₃₂O₉[1] | C₁₅H₁₀O₆ | C₁₅H₁₀O₇[2] |

| Molecular Weight | 512.55 g/mol [1] | 286.24 g/mol | 302.24 g/mol [2] |

| Melting Point | Data not available | 276-278 °C | 316-317 °C |

| Boiling Point | Data not available | Data not available | Data not available |

| pKa | Data not available | Multiple values reported (e.g., 7.1, 8.7, 11.3) | Multiple values reported (e.g., 5.3-8.5) |

| Appearance | Likely a yellow solid, typical for flavonols | Yellow powder[3] | Yellow solid |

Solubility Profile

The solubility of a compound is a determining factor in its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its utility in various experimental assays.

| Solvent | This compound Solubility | General Flavonoid Solubility |

| Water | Data not available | Generally low, though derivatives can have enhanced solubility.[4][5] |

| Ethanol | Data not available | Soluble |

| DMSO | Soluble (commercially available as a 10 mM solution) | Very soluble |

| Methanol | Data not available | Soluble |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly published. However, the following methodologies are standard for the characterization of flavonoids and would be applicable.

Isolation and Purification of Flavonoids from Dodonaea viscosa

The isolation of flavonoids from their natural source is a critical first step for detailed characterization. The following is a general workflow based on methods reported for Dodonaea viscosa.[6][7][8][9]

References

- 1. longdom.org [longdom.org]

- 2. nmb-journal.com [nmb-journal.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Spectroscopic Study and Radical Scavenging Activity of Kaempferol Derivatives: Enhanced Water Solubility and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. researchgate.net [researchgate.net]

- 8. researchmgt.monash.edu [researchmgt.monash.edu]

- 9. pramanaresearch.org [pramanaresearch.org]

A Technical Guide to the In Vitro Antioxidant Potential of Flavonoids from Dodonaea viscosa, with Reference to Dodonaflavonol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dodonaea viscosa, a plant rich in flavonoids, has demonstrated significant antioxidant properties in various in vitro studies. This technical guide provides a comprehensive overview of the antioxidant potential of extracts from this plant, with a conceptual focus on Dodonaflavonol as a representative flavonoid constituent. It summarizes key quantitative data from antioxidant assays, presents detailed experimental protocols for evaluating antioxidant activity, and illustrates the potential signaling pathways involved. While specific data on isolated this compound is limited, this document compiles and presents the available information on Dodonaea viscosa extracts to guide further research and drug development efforts.

Quantitative Antioxidant Activity of Dodonaea viscosa Extracts

The antioxidant capacity of various extracts from Dodonaea viscosa has been quantified using several in vitro assays. The following tables summarize the key findings, providing a comparative view of their efficacy. It is important to note that these values represent the activity of complex extracts and not of isolated this compound.

Table 1: DPPH Radical Scavenging Activity of Dodonaea viscosa Extracts

| Plant Part & Extract/Fraction | Concentration | % Inhibition | IC50 (µg/mL) | Reference Standard | IC50 of Standard (µg/mL) |

| 80% Ethanolic Flower Extract | 100 µL | 79.91 ± 0.16 | - | BHA | - |

| 80% Ethanolic Flower Extract | 200 µL | 81.02 ± 0.11 | - | TBHQ | - |

| 80% Ethanolic Flower Extract | 300 µL | 82.09 ± 0.15 | - | - | - |

| Ethyl Acetate Soluble Fraction | 60 µg/mL | 81.14 ± 1.38 | - | - | - |

| Ethyl Acetate Soluble Fraction | - | - | 79.42 ± 0.97 | - | - |

| n-Butanol Soluble Fraction | - | - | 78.48 ± 0.47 | - | - |

| Aqueous Fraction | - | - | 189.28 ± 1.59 | - | - |

| n-Hexane Soluble Fraction | - | - | 238.30 ± 1.89 | - | - |

Data compiled from multiple sources indicating the potent radical scavenging ability of various extracts of Dodonaea viscosa.[1][2]

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Dodonaea viscosa Extracts

| Extract/Fraction | FRAP Value (µM of Trolox equivalents) |

| Ethyl Acetate Soluble Fraction | 380.53 ± 0.74 |

This value highlights the significant reducing power of the ethyl acetate fraction of Dodonaea viscosa.[2]

Detailed Experimental Protocols for In Vitro Antioxidant Assays

Reproducible and standardized protocols are critical for the evaluation of antioxidant potential. This section provides detailed methodologies for the key assays used to characterize the antioxidant activity of natural products.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[3][4]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.[3][5]

-

Sample Preparation: Dissolve the test compound (e.g., this compound or plant extract) in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution.[3] Create a series of dilutions from the stock solution.

-

Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the sample dilution (e.g., 100 µL). Add the DPPH working solution (e.g., 100 µL) to the sample.[6]

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[4][7]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[3][5]

-

Control and Blank: Use a known antioxidant like ascorbic acid or Trolox as a positive control.[3] A blank containing only the solvent and DPPH solution is also required.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.[8]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[9][10]

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[9][11]

-

Warming the Reagent: Warm the freshly prepared FRAP reagent to 37°C in a water bath.[12]

-

Sample Preparation: Prepare various concentrations of the test sample in a suitable solvent.

-

Reaction Mixture: Add a small volume of the sample (e.g., 20 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 150 µL).[12]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[9]

-

Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.[10][12]

-

Calibration: A standard curve is prepared using a known antioxidant, typically ferrous sulfate (FeSO₄) or Trolox. The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents or Trolox equivalents.[11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured by the decrease in absorbance.

Protocol:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[12]

-

Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Sample Preparation: Prepare different concentrations of the test compound or extract.

-

Reaction: Add a specific volume of the sample to the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant model than purely chemical assays.[13][14] It typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by intracellular reactive oxygen species (ROS) to its fluorescent form.[13][15]

Protocol:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) or Caco-2 cells in a 96-well microplate and culture until they reach confluence.[14][15]

-

Cell Treatment: Treat the cells with the test compound (e.g., this compound) and the DCFH-DA probe (e.g., 25 µM) for a period of time (e.g., 1 hour) to allow for cellular uptake.[15]

-

Washing: Wash the cells with a phosphate-buffered saline (PBS) to remove the compound and probe from the extracellular medium.

-

Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH or ABAP), to the cells to induce oxidative stress.[13][15]

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity periodically over time (e.g., every 5 minutes for 1 hour) at excitation and emission wavelengths appropriate for the fluorescent probe.

-

Data Analysis: The antioxidant capacity is quantified by calculating the area under the curve of fluorescence versus time. The results are often expressed as quercetin equivalents.[13]

Potential Signaling Pathways Modulated by Flavonoids

Flavonoids, including potentially this compound, can exert antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.[16]

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

-

Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress or the presence of activators (like some flavonoids) leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of genes for protective enzymes like heme oxygenase-1 (HO-1), SOD, and catalase.[16][17]

MAPK and NF-κB Pathways

Mitogen-activated protein kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB) are critical signaling pathways involved in inflammatory responses, which are often linked to oxidative stress.[18]

-

Mechanism: Oxidative stress can activate MAPKs (such as JNK, ERK, and p38) and the NF-κB pathway.[18] Activation of NF-κB leads to the transcription of pro-inflammatory genes. Many flavonoids have been shown to inhibit the phosphorylation of MAPKs and the activation of NF-κB, thereby reducing inflammation and the associated oxidative damage.[18]

Conclusion and Future Directions

The available in vitro data strongly suggest that extracts from Dodonaea viscosa possess significant antioxidant potential, primarily attributed to their high content of phenolic compounds, including flavonoids like this compound. The DPPH, FRAP, and other assays consistently demonstrate the capacity of these extracts to scavenge free radicals and reduce oxidizing agents.

However, a significant gap exists in the literature concerning the specific activity of isolated this compound. Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of this compound from Dodonaea viscosa.

-

In Vitro Characterization: Systematically evaluating the antioxidant activity of pure this compound using the standardized assays outlined in this guide.

-

Cellular Mechanisms: Investigating the effects of isolated this compound on cellular antioxidant pathways, such as Nrf2, MAPK, and NF-κB, to elucidate its specific mechanisms of action.

-

Structure-Activity Relationship: Comparing the activity of this compound with other flavonoids from the same source to understand the structure-activity relationships.

By addressing these research questions, a clearer and more detailed understanding of the therapeutic potential of this compound as a novel antioxidant agent can be achieved, paving the way for its potential application in drug development and nutraceuticals.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. abcam.cn [abcam.cn]

- 7. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 8. In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Initial Enzymatic Inhibition Assays for Dodonaflavonol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and data presentation for conducting initial enzymatic inhibition assays on Dodonaflavonol. Due to the limited direct research on this compound's specific enzymatic inhibitory activities, this document leverages findings from studies on Dodonaea viscosa extracts, a known source of this compound, and general flavonoid research to propose a robust framework for investigation.

Data Presentation: Summary of Potential Enzymatic Inhibition

The following tables summarize the potential inhibitory activities of this compound against a range of enzymes implicated in various disease pathologies. The data is extrapolated from studies on Dodonaea viscosa extracts and known inhibitory profiles of similar flavonoid structures. These values should be considered as preliminary estimates to guide initial experimental design.

Table 1: Potential Inhibition of Enzymes Related to Neurodegenerative Diseases

| Enzyme | Target Pathway/Disease | Potential IC50 Range (µM) | Reference Compound |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | 150 - 250 | Galantamine |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | 100 - 200 | Galantamine |

Data extrapolated from studies on compounds isolated from Dodonaea viscosa, which showed moderate to mild inhibitory activity against AChE and BChE.[1]

Table 2: Potential Inhibition of Enzymes Related to Metabolic Disorders

| Enzyme | Target Pathway/Disease | Potential IC50 Range (µg/mL) | Reference Compound |

| α-Glucosidase | Diabetes Mellitus | 40 - 50 | Acarbose |

| Pancreatic Lipase | Obesity | 60 - 80 | Orlistat |

| Xanthine Oxidase | Gout | 1 - 10 | Allopurinol |

Potential activities are inferred from studies on Dodonaea viscosa extracts and the known inhibitory effects of flavonoids on these enzymes.[2][3]

Table 3: Potential Inhibition of Enzymes Related to Inflammation

| Enzyme | Target Pathway/Disease | Potential IC50 Range (µM) | Reference Compound |

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | 5 - 20 | Celecoxib |

| 5-Lipoxygenase (5-LOX) | Inflammation, Asthma | 10 - 30 | Zileuton |

Flavonoids are known to inhibit enzymes involved in the arachidonic acid pathway.[4]

Experimental Protocols

Detailed methodologies for the key enzymatic inhibition assays are provided below. These protocols are based on established methods and can be adapted for the specific investigation of this compound.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

This assay is based on the Ellman method.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCC) as substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

This compound (test compound)

-

Galantamine (reference inhibitor)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

Prepare solutions of AChE/BChE, ATCI/BTCC, DTNB, this compound, and Galantamine in Tris-HCl buffer.

-

In a 96-well plate, add 25 µL of the enzyme solution, 125 µL of DTNB, and 50 µL of various concentrations of this compound or Galantamine.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the substrate (ATCI or BTCC).

-

Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance per minute.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

This compound (test compound)

-

Acarbose (reference inhibitor)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na2CO3) solution

-

96-well microplate reader

Procedure:

-

Prepare solutions of α-glucosidase, pNPG, this compound, and Acarbose in phosphate buffer.

-

In a 96-well plate, add 50 µL of various concentrations of this compound or Acarbose and 50 µL of the α-glucosidase solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution.

-

Incubate the reaction mixture at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of Na2CO3 solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Pancreatic Lipase Inhibition Assay

Materials:

-

Porcine pancreatic lipase

-

p-Nitrophenyl butyrate (pNPB) as substrate

-

This compound (test compound)

-

Orlistat (reference inhibitor)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

Prepare solutions of pancreatic lipase, pNPB, this compound, and Orlistat in Tris-HCl buffer.

-

In a 96-well plate, add 40 µL of various concentrations of this compound or Orlistat and 20 µL of the pancreatic lipase solution.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 40 µL of pNPB solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Xanthine Oxidase Inhibition Assay

Materials:

-

Xanthine oxidase from bovine milk

-

Xanthine as substrate

-

This compound (test compound)

-

Allopurinol (reference inhibitor)

-

Phosphate buffer (pH 7.5)

-

Spectrophotometer or 96-well microplate reader

Procedure:

-

Prepare solutions of xanthine oxidase, xanthine, this compound, and Allopurinol in phosphate buffer.

-

In a suitable reaction vessel or a 96-well plate, add the buffer, various concentrations of this compound or Allopurinol, and the xanthine oxidase solution.

-

Pre-incubate the mixture at 25°C for 15 minutes.

-

Initiate the reaction by adding the xanthine solution.

-

Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm for 5-10 minutes.

-

Calculate the initial velocity of the reaction.

-

Determine the percentage of inhibition and the IC50 value.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Materials:

-

Ovine or human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid as substrate

-

This compound (test compound)

-

Celecoxib (selective COX-2 inhibitor) or Indomethacin (non-selective inhibitor)

-

Reaction buffer (e.g., Tris-HCl with cofactors like hematin and glutathione)

-

Prostaglandin E2 (PGE2) EIA Kit

Procedure:

-

Prepare solutions of COX enzymes, arachidonic acid, this compound, and reference inhibitors in the reaction buffer.

-

In a reaction tube, add the buffer, cofactors, various concentrations of this compound or the reference inhibitor, and the COX enzyme.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 2 minutes).

-

Stop the reaction by adding a stopping solution (e.g., HCl).

-

Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.

5-Lipoxygenase (5-LOX) Inhibition Assay

Materials:

-

5-Lipoxygenase from potato tubers or human recombinant 5-LOX

-

Linoleic acid or arachidonic acid as substrate

-

This compound (test compound)

-

Zileuton (reference inhibitor)

-

Phosphate buffer (pH 6.3)

-

Spectrophotometer

Procedure:

-

Prepare solutions of 5-LOX, substrate, this compound, and Zileuton in the phosphate buffer.

-

In a quartz cuvette, mix the buffer, various concentrations of this compound or Zileuton, and the 5-LOX solution.

-

Pre-incubate the mixture at 25°C for 5 minutes.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm for 5 minutes.

-

Calculate the initial velocity of the reaction.

-

Determine the percentage of inhibition and the IC50 value.

Visualizations

The following diagrams illustrate the general workflow of an enzymatic inhibition assay and a simplified signaling pathway potentially modulated by this compound.

References

Quantum Chemical Calculations of Dodonaflavonol: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the molecular properties of Dodonaflavonol, a naturally occurring flavonoid with significant therapeutic potential. Drawing upon established computational methodologies applied to similar flavonoid structures, this document outlines the expected quantitative data, detailed experimental and computational protocols, and the logical workflows involved in such an analysis. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, offering insights into the structure-activity relationships of this compound.

Introduction to this compound and Computational Chemistry

This compound is a prenylated flavonoid, a class of compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding the electronic structure and chemical reactivity of this compound at a quantum mechanical level is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the properties of complex molecules like this compound.[1][2] These methods allow for the calculation of a wide range of molecular descriptors that are critical for predicting biological activity and pharmacokinetic profiles.

Expected Quantitative Data from Quantum Chemical Calculations

The following tables summarize the types of quantitative data that can be obtained from quantum chemical calculations of this compound. The values presented are illustrative and based on findings for structurally related flavonoids, such as kaempferol and quercetin.[3][4]

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Expected Value |

| Bond Length (Å) | C2-C3 | ~1.35 |

| C4-O | ~1.25 | |

| O-H (Phenolic) | ~0.97 | |

| Bond Angle (°) | C2-C3-C4 | ~120 |

| C3-C4-O | ~123 | |

| Dihedral Angle (°) | C1'-C2'-C2-C3 | ~150 |

Table 2: Key Quantum Chemical Descriptors (Illustrative)

| Descriptor | Value (a.u.) | Value (eV) |

| Energy of HOMO | -0.22 | -6.0 |

| Energy of LUMO | -0.08 | -2.2 |

| HOMO-LUMO Energy Gap (ΔE) | 0.14 | 3.8 |

| Ionization Potential (I) | 0.22 | 6.0 |

| Electron Affinity (A) | 0.08 | 2.2 |

| Electronegativity (χ) | 0.15 | 4.1 |

| Chemical Hardness (η) | 0.07 | 1.9 |

| Chemical Softness (S) | 7.14 | 0.53 |

| Electrophilicity Index (ω) | 0.16 | 4.4 |

Methodologies and Protocols

This section details the typical computational and conceptual workflow for performing quantum chemical calculations on this compound.

Computational Protocol

A standard computational protocol for analyzing flavonoids like this compound involves the following steps:

-

Structure Preparation : The 3D structure of this compound is built using molecular modeling software. An initial geometry optimization is often performed using a lower level of theory or molecular mechanics.

-

Geometry Optimization : The molecular geometry is then fully optimized without any symmetry constraints using DFT. A common and effective combination of functional and basis set for flavonoids is B3LYP with the 6-311++G(d,p) basis set.[4][5]

-

Frequency Calculations : To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra.[6]

-

Calculation of Molecular Properties : Following successful optimization, a range of electronic and chemical properties are calculated. These include:

-

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are determined. The HOMO-LUMO gap is a key indicator of chemical reactivity.[1]

-

Molecular Electrostatic Potential (MEP) : The MEP map is generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction with biological targets.[7]

-

Global Reactivity Descriptors : Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index are calculated from the HOMO and LUMO energies. These descriptors provide insights into the molecule's overall reactivity and stability.[5]

-

Spectroscopic Properties : Theoretical UV-Vis and NMR spectra can be simulated to aid in the interpretation of experimental data.

-

Software and Theoretical Framework

-

Software : The Gaussian suite of programs is a widely used software package for performing such quantum chemical calculations.[1]

-